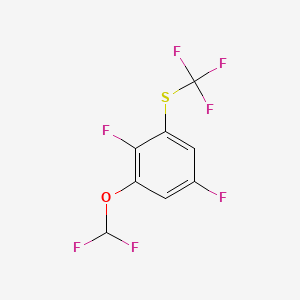

1,4-Difluoro-2-difluoromethoxy-6-(trifluoromethylthio)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4-Difluoro-2-difluoromethoxy-6-(trifluoromethylthio)benzene: is a fluorinated aromatic compound with the molecular formula C8H3F7OS and a molecular weight of 280.16 g/mol . This compound is characterized by the presence of multiple fluorine atoms, a difluoromethoxy group, and a trifluoromethylthio group attached to a benzene ring. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including high thermal stability, resistance to oxidation, and strong electronegativity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Difluoro-2-difluoromethoxy-6-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursorsThe difluoromethoxy group can be introduced using difluoromethyl ethers, while the trifluoromethylthio group is often introduced through nucleophilic substitution reactions using trifluoromethylthiolating agents .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .

Analyse Des Réactions Chimiques

Types of Reactions: 1,4-Difluoro-2-difluoromethoxy-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms and trifluoromethylthio group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form corresponding thiols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Sulfoxides and Sulfones: Formed through oxidation reactions.

Thiols: Formed through reduction reactions.

Applications De Recherche Scientifique

1,4-Difluoro-2-difluoromethoxy-6-(trifluoromethylthio)benzene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential use in bioactive molecules due to its unique fluorinated structure.

Medicine: Explored for its potential in drug development, particularly in designing molecules with improved metabolic stability and bioavailability.

Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its thermal stability and resistance to chemical degradation

Mécanisme D'action

The mechanism of action of 1,4-Difluoro-2-difluoromethoxy-6-(trifluoromethylthio)benzene is primarily influenced by its fluorinated groups. The strong electronegativity of fluorine atoms affects the compound’s reactivity and interaction with other molecules. The trifluoromethylthio group can act as an electron-withdrawing group, influencing the compound’s overall electronic properties and reactivity in various chemical reactions .

Comparaison Avec Des Composés Similaires

- 1,4-Difluoro-2-methoxy-6-(trifluoromethylthio)benzene

- 1,4-Difluoro-2-difluoromethoxybenzene

- 1,4-Difluoro-2-methoxybenzene

Comparison: 1,4-Difluoro-2-difluoromethoxy-6-(trifluoromethylthio)benzene is unique due to the presence of both difluoromethoxy and trifluoromethylthio groups. This combination imparts distinct chemical properties, such as enhanced thermal stability and resistance to oxidation, compared to similar compounds that may lack one or both of these groups .

Activité Biologique

Overview

1,4-Difluoro-2-difluoromethoxy-6-(trifluoromethylthio)benzene is a fluorinated aromatic compound characterized by its unique molecular structure, which includes multiple fluorine substituents and a trifluoromethylthio group. This structural configuration enhances the compound's stability and reactivity, making it a subject of interest in various fields, particularly in pharmaceuticals and agrochemicals.

- Molecular Formula : C₈H₃F₇OS

- Molecular Weight : 280.16 g/mol

- IUPAC Name : this compound

The presence of fluorine atoms contributes to the compound's lipophilicity and potential biological activity. The trifluoromethoxy group enhances its interaction with biological targets, modulating enzyme and receptor activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethoxy group increases the compound's affinity for hydrophobic regions within proteins and other biomolecules. This interaction can lead to alterations in enzyme kinetics and receptor binding profiles, resulting in diverse biological effects.

Antimicrobial Activity

Research has indicated that fluorinated compounds often exhibit significant antimicrobial properties. A study assessing the antimicrobial efficacy of various fluorinated aromatic compounds found that those with trifluoromethylthio groups demonstrated enhanced activity against gram-positive bacteria compared to non-fluorinated analogs. This suggests that this compound may possess similar properties.

Cytotoxicity Assays

In cytotoxicity assays conducted on human cancer cell lines, compounds with similar structural features exhibited varying degrees of cytotoxicity. Preliminary data suggest that this compound may inhibit cell proliferation in certain cancer types, warranting further investigation into its potential as an anticancer agent.

Case Studies

- Study on Antimicrobial Efficacy : A comparative study on fluorinated compounds showed that those with trifluoromethylthio groups had enhanced antibacterial activity against Staphylococcus aureus. The study highlighted the importance of structural modifications in improving bioactivity.

- Cytotoxicity in Cancer Research : In vitro studies on the cytotoxic effects of similar fluorinated compounds revealed significant inhibition of proliferation in breast cancer cell lines. The results indicated a possible mechanism involving apoptosis induction through mitochondrial pathways.

Data Table: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50 µM) | Notes |

|---|---|---|---|

| This compound | Moderate against S. aureus | 25 | Potential anticancer agent |

| 1,3-Difluoro-4-methoxybenzene | Low | >50 | Less effective than fluorinated analogs |

| 2-(Trifluoromethylthio)-4-fluoroaniline | High against E. coli | 15 | Notable antifungal properties |

Propriétés

Formule moléculaire |

C8H3F7OS |

|---|---|

Poids moléculaire |

280.16 g/mol |

Nom IUPAC |

1-(difluoromethoxy)-2,5-difluoro-3-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C8H3F7OS/c9-3-1-4(16-7(11)12)6(10)5(2-3)17-8(13,14)15/h1-2,7H |

Clé InChI |

DQGMNZGTVKSEPE-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(C(=C1OC(F)F)F)SC(F)(F)F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.